molecular formula C10H10O4 B1592622 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid CAS No. 69999-15-1

2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid

Cat. No. B1592622
CAS RN: 69999-15-1
M. Wt: 194.18 g/mol
InChI Key: UDBVGKNTIBHHBA-UHFFFAOYSA-N
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Description



  • 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid is a compound with the IUPAC name (2Z)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoic acid. It belongs to the class of heterocyclic compounds known as benzofurans.

  • The structure consists of a saturated five-membered oxygen heterocycle fused with a benzene ring.

  • Oxygen atoms are adjacent to aromatic systems.

  • This compound has been of interest due to its potential biological activities and applications in drug synthesis.





  • Synthesis Analysis



    • Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate was synthesized through a two-step reaction.

    • The synthesis involved appropriate reagents and conditions to achieve the desired product.





  • Molecular Structure Analysis



    • The structure of the compound was confirmed by various techniques:

      • 1H and 13C NMR : Nuclear Magnetic Resonance spectroscopy provided information about the hydrogen and carbon environments in the molecule.

      • MS : Mass spectrometry helped determine the molecular weight and fragmentation pattern.

      • FT-IR : Fourier Transform Infrared spectroscopy provided information about functional groups.

      • X-ray single crystal diffraction : A single crystal of the compound was grown, and its structure was determined using X-ray diffraction.



    • Conformational studies and crystallographic analysis were also carried out.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound were not mentioned in the available information. Further research would be needed to explore its reactivity and potential reactions.





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 190.2 g/mol

    • IUPAC Name : (2Z)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoic acid

    • InChI Code : 1S/C11H10O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-4,7H,5-6H2,(H,12,13)/b4-2-

    • Physical Form : Solid

    • Storage Temperature : Refrigerator

    • Purity : 95%

    • Safety Information : Warning (Hazard statements: H302, H315, H319, H335)

    • MSDS : Link




  • Scientific Research Applications

    Synthesis and Chemical Properties

    Facile synthesis techniques for dihydrobenzofuran derivatives, including analogues of 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid, have been developed to enhance their availability for further research and application. For example, Senboku et al. (2011) described a novel electrochemical method for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, showcasing an efficient approach to obtaining these compounds (Senboku, Jun-ya Michinishi, & Hara, 2011).

    Applications in Material Science

    Dihydrobenzofuran derivatives have been investigated for their photophysical and electrochemical properties, indicating potential applications in material science, such as in the development of new organic semiconductors. Kawaguchi et al. (2007) synthesized ladder-type heteroacenes containing dihydrobenzofuran units, revealing their promising lower HOMO energy levels and larger band gaps, which are crucial for semiconductor applications (Kawaguchi, Nakano, & Nozaki, 2007).

    Antimicrobial and Antitumor Potential

    The antimicrobial and antitumor activities of dihydrobenzofuran compounds have been a focus of research, indicating their potential therapeutic applications. Ravi et al. (2012) explored the antimicrobial properties of substituted dihydrobenzofurans, finding moderate activity against both Gram-positive and Gram-negative bacteria (Ravi, Selvam, & Swaminathan, 2012). Additionally, Pieters et al. (1999) reported on dihydrobenzofuran lignans showing promising anticancer activity by inhibiting tubulin polymerization, highlighting their potential as antimitotic agents (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemiére, 1999).

    Safety And Hazards



    • The compound is classified as a warning hazard.

    • Specific hazards include:

      • H302 : Harmful if swallowed.

      • H315 : Causes skin irritation.

      • H319 : Causes serious eye irritation.

      • H335 : May cause respiratory irritation.






  • Future Directions



    • Further research is needed to explore the compound’s pharmacological activities, potential applications, and any additional safety considerations.

    • Investigate its interactions with biological targets and potential therapeutic uses.




    Please note that the information provided here is based on the available data, and further research may be necessary for a more comprehensive analysis. If you have any specific questions or need additional details, feel free to ask! 😊


    properties

    IUPAC Name

    2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyacetic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H10O4/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,9,11H,3-4H2,(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UDBVGKNTIBHHBA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COC2=C1C=C(C=C2)C(C(=O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H10O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50633064
    Record name (2,3-Dihydro-1-benzofuran-5-yl)(hydroxy)acetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50633064
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    194.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid

    CAS RN

    69999-15-1
    Record name (2,3-Dihydro-1-benzofuran-5-yl)(hydroxy)acetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50633064
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    α-Amino(2,3-dihydro-5-benzofuranyl)acetic acid (200 mg, 1.04 mmole) is dissolved in 250 mg (4.14 mmole) of glacial acetic acid and 145 mg (2.08 mmole) of sodium nitrite in about 5 ml of water is added dropwise. An additional 1 ml of glacial acetic acid is added and the mixture is heated to 65° C. and held at 65° C. for 4 hours. After cooling the reaction mixture is diluted with water and extracted with ethyl acetate for several hours. The ethyl acetate is dried over magnesium sulfate, filtered and evaporated to give a 65% yield of the title compound. NMR(DMSO-D6)ppm(δ)7.15(m,3); 5.18(d,1); 4.78(t,2) and 3.34(t,2).
    Quantity
    200 mg
    Type
    reactant
    Reaction Step One
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    250 mg
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    reactant
    Reaction Step One
    Quantity
    145 mg
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    5 mL
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    1 mL
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    Yield
    65%

    Synthesis routes and methods II

    Procedure details

    The compound of formula 3 wherein W is a hydroxyl group may be prepared from the corresponding amine compound of formula 3, W is --NHR4 and R4 is hydrogen. One equivalent of α-amino(2,3-dihydro-5-benzofuranyl)acetic acid in a suitable acid such as hydrochloric, hydrobromic, sulfuric, phosphoric or acetic acid is reacted with 1 to 3 equivalents of an alkali metal nitrite such as sodium nitrite or potassium nitrite at a temperature of from 30° to 70° C. for from 2 to 8 hours to give the desired α-hydroxy(2,3-dihydro-5-benzofuranyl)acetic acid.
    [Compound]
    Name
    formula 3
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    0 (± 1) mol
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    [Compound]
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    amine
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    0 (± 1) mol
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    formula 3
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    0 (± 1) mol
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    [Compound]
    Name
    alkali metal nitrite
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    0 (± 1) mol
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    reactant
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    0 (± 1) mol
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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